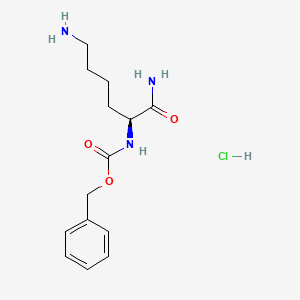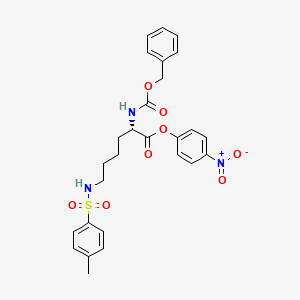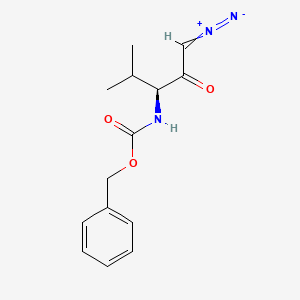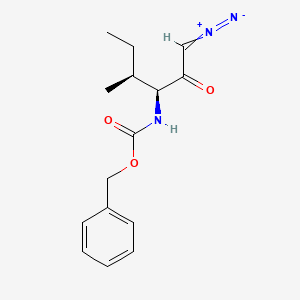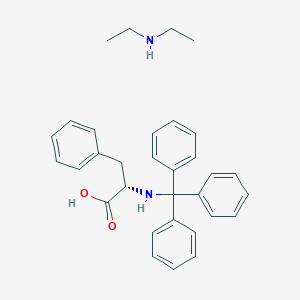
Trt-Phe-OH Dea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid is a compound with the molecular formula C26H32N2O2 and a molecular weight of 404.55 g/mol . . This compound is characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to the amino acid alanine.
Wissenschaftliche Forschungsanwendungen
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: It is utilized in the study of protein structure and function due to its ability to protect amino groups during peptide synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Wirkmechanismus
Target of Action
Trt-Phe-OH Dea is a peptide that has gained significant attention in the scientific community due to its potential therapeutic and environmental applications
Mode of Action
The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains . This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. Some amino acids have potentially reactive side-chains which generate carbonium ions and other reactive species during TFA cleavage of the peptide from the support . Therefore, the appropriate scavengers and reaction conditions must be chosen to minimize modification or destruction of the sensitive amino acids .
Result of Action
The result of this compound’s action is the successful cleavage and deprotection of peptides in peptide synthesis . Unless suitable reagents and reaction conditions are selected, the peptide can be irreversibly modified or damaged . Therefore, the use of this compound in the cleavage cocktail is essential for the successful synthesis of peptides .
Action Environment
The action environment of this compound is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . Therefore, careful control of these environmental factors is necessary for the successful use of this compound in peptide synthesis .
Vorbereitungsmethoden
The synthesis of N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid involves several steps. One common method includes the protection of the amino group of alanine with a trityl group, followed by the reaction with diethylamine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid can be compared with similar compounds such as:
N,N-Diethylamine: A simpler amine with similar reactivity but lacking the trityl group.
N-Trityl-L-alanine: Similar in structure but without the ethylamine component.
The uniqueness of N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid lies in its combination of the trityl-protected amino acid with an ethylamine group, providing specific reactivity and stability in various chemical reactions.
Eigenschaften
IUPAC Name |
N-ethylethanamine;(2S)-3-phenyl-2-(tritylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLKHJZVHGFJPR-SNYZSRNZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,3S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B612849.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B612851.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B612852.png)


